(5S)-5-(difluoromethyl)pyrrolidin-2-one

Physicochemical Properties Purification Formulation

This (5S)-5-(difluoromethyl)pyrrolidin-2-one is a non-substitutable chiral γ-lactam building block. The defined (5S) stereochemistry and difluoromethyl bioisostere are critical for asymmetric synthesis, directly influencing target binding and metabolic stability in drug candidates. Unlike non-fluorinated or racemic analogs, this intermediate ensures predictable pharmacological outcomes. Essential for medicinal chemistry programs requiring a chiral, fluorinated pyrrolidinone scaffold for API synthesis.

Molecular Formula C5H7F2NO
Molecular Weight 135.114
CAS No. 1303889-84-0
Cat. No. B2692782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(difluoromethyl)pyrrolidin-2-one
CAS1303889-84-0
Molecular FormulaC5H7F2NO
Molecular Weight135.114
Structural Identifiers
SMILESC1CC(=O)NC1C(F)F
InChIInChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9)/t3-/m0/s1
InChIKeyWGNSOJGVTADYSE-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Key Procurement Insights for (5S)-5-(difluoromethyl)pyrrolidin-2-one (CAS 1303889-84-0) as a Chiral Research Intermediate


(5S)-5-(difluoromethyl)pyrrolidin-2-one (CAS 1303889-84-0) is a chiral, fluorinated γ-lactam, or pyrrolidin-2-one derivative . Its core structure consists of a five-membered lactam ring with a difluoromethyl (-CF2H) substituent at the 5-position. The compound is primarily offered as a research chemical and a key intermediate for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical discovery . The presence of the difluoromethyl group and a defined stereocenter at the 5-position are its primary structural features, which are known to influence molecular properties relevant to drug design, such as metabolic stability and binding conformation [1].

Why Substituting (5S)-5-(difluoromethyl)pyrrolidin-2-one with Unfunctionalized Analogs is a Critical Risk


Substituting (5S)-5-(difluoromethyl)pyrrolidin-2-one with a non-fluorinated or achiral analog introduces significant risk due to fundamental differences in physicochemical properties and potential downstream biological activity. The difluoromethyl group is a well-established bioisostere that can enhance metabolic stability and modulate electronic effects, while the (5S) stereochemistry is a critical determinant of molecular recognition in biological systems [1]. For instance, simply replacing this compound with the non-fluorinated parent, pyrrolidin-2-one, would result in a less lipophilic, less metabolically stable molecule with different hydrogen-bonding capabilities [2]. Furthermore, substituting with the (5R)-enantiomer or a racemic mixture would lead to different or unpredictable pharmacological outcomes, as chirality is often a key factor in target engagement . The following evidence quantifies these differences, underscoring why this specific compound is a non-substitutable building block for defined synthetic pathways.

Quantified Differentiation: (5S)-5-(difluoromethyl)pyrrolidin-2-one vs. Key Comparators


Physicochemical Differentiation vs. Non-Fluorinated Parent Scaffold

The introduction of the difluoromethyl group to the pyrrolidin-2-one core significantly alters its predicted physicochemical profile compared to the non-fluorinated parent compound, pyrrolidin-2-one. This change impacts its behavior in synthesis, purification, and formulation. The (5S)-5-(difluoromethyl)pyrrolidin-2-one exhibits a higher predicted boiling point and density , compared to the experimental values for pyrrolidin-2-one [1].

Physicochemical Properties Purification Formulation

Stereochemical Identity as a Non-Substitutable Feature

The (5S) stereochemistry of this compound is a non-negotiable, non-substitutable feature for chiral synthesis. It is a defined enantiomer, unlike a racemic mixture. The (5R)-enantiomer, (5R)-5-(difluoromethyl)pyrrolidin-2-one, is a distinct chemical entity with the opposite three-dimensional configuration .

Chiral Synthesis Stereochemistry Structure-Activity Relationship

Potential Pharmacological Differentiation via CCR5 Antagonism

Preliminary pharmacological screening indicates that derivatives of (5S)-5-(difluoromethyl)pyrrolidin-2-one can act as CCR5 antagonists, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and other autoimmune diseases [1]. While direct activity data for the (5S)-5-(difluoromethyl)pyrrolidin-2-one building block itself is limited, a related derivative (CHEMBL5154013) shows potent antagonism with an IC50 of 4.4 nM in a CCR5 calcium flux assay [2]. This is significantly more potent than another pyrrolidin-2-one-based CCR5 antagonist (CHEMBL5204027), which has a reported IC50 of 21 nM in the same assay [3].

CCR5 Antagonist HIV Autoimmune Disease

Optimal Application Scenarios for (5S)-5-(difluoromethyl)pyrrolidin-2-one in Research and Development


Chiral Building Block in Asymmetric Synthesis

Procurement for projects requiring the introduction of a chiral, fluorinated γ-lactam moiety. Its defined (5S) stereochemistry is essential for the asymmetric synthesis of drug candidates and other complex molecules where the three-dimensional orientation of atoms dictates biological activity .

Scaffold for Structure-Activity Relationship (SAR) Studies

Utilization as a core scaffold in medicinal chemistry programs. The difluoromethyl group is known to improve metabolic stability and modulate lipophilicity, making it a valuable tool for optimizing the drug-like properties of lead compounds [1]. The evidence of potent CCR5 antagonism from derivatives supports its use in this field [2].

Intermediate for Fluorinated API Synthesis

Use as a key intermediate in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where a fluorinated pyrrolidinone is a required structural element. Its unique physicochemical properties, including a higher boiling point and density than its non-fluorinated counterpart, may offer advantages in specific synthetic and purification steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5S)-5-(difluoromethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.